molecular formula C33H40N2O B1680666 Ro 23-7637 CAS No. 107071-66-9

Ro 23-7637

Cat. No. B1680666
Key on ui cas rn: 107071-66-9
M. Wt: 480.7 g/mol
InChI Key: NHKWRRHZTGQJMT-UHFFFAOYSA-N
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Patent
US04632925

Procedure details

The title compound was prepared in a manner similar to that employed for the compound of Example 10 starting with 7.9 g of 4-(2,2-diphenylethenyl)piperidine and the acid chloride prepared from 8.24 g of 3-pyridinenonanoic acid. The toluene extracts were evaporated and the residue was crystallized from ether to give 12.4 g (73.7%) of 4-(2,2-diphenylethenyl)-1-[1-oxo-9-(3-pyridinyl)nonyl]piperidine, mp 82°-83° C. Analysis Calculated for C33H40N2O: C, 82.46; H, 8.39; N, 5.83. Found: C. 82.76; H. 8.33; N, 5.83.
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-(2,2-diphenylethenyl)piperidine
Quantity
7.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
3-pyridinenonanoic acid
Quantity
8.24 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:8][CH:9]2[CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:21]1[CH:26]=[CH:25][CH:24]=[C:23]([CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][C:35](O)=[O:36])[CH:22]=1>>[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:8][CH:9]2[CH2:10][CH2:11][N:12]([C:35](=[O:36])[CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][C:23]3[CH:22]=[N:21][CH:26]=[CH:25][CH:24]=3)[CH2:13][CH2:14]2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1

Inputs

Step One
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
4-(2,2-diphenylethenyl)piperidine
Quantity
7.9 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(=CC1CCNCC1)C1=CC=CC=C1
Step Three
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
3-pyridinenonanoic acid
Quantity
8.24 g
Type
reactant
Smiles
N1=CC(=CC=C1)CCCCCCCCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in a manner similar to
CUSTOM
Type
CUSTOM
Details
The toluene extracts were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(=CC1CCN(CC1)C(CCCCCCCCC=1C=NC=CC1)=O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.4 g
YIELD: PERCENTYIELD 73.7%
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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